![molecular formula C8H13N B134662 5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI) CAS No. 154875-06-6](/img/structure/B134662.png)
5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI) is a chemical compound that has gained significant attention in the field of scientific research due to its unique structural features and potential applications in various fields. This compound is a cyclic organic compound that contains a cyclopropane ring fused to a pyrrolizine ring. The synthesis of this compound is challenging, but it has been achieved through various methods.
Wirkmechanismus
The mechanism of action of 5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI) is not fully understood. However, researchers have found that this compound interacts with various cellular pathways, leading to its biological effects. The anti-cancer properties of this compound are believed to be due to its ability to induce cell death in cancer cells. Additionally, this compound has been found to inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI) are not fully understood. However, researchers have found that this compound has anti-cancer and anti-inflammatory properties. Additionally, this compound has been found to have a significant impact on the immune system. Researchers have found that this compound can modulate the immune system, leading to the suppression of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI) in lab experiments are its unique structural features and potential applications in various fields of scientific research. However, the limitations of using this compound in lab experiments are its complex structure, challenging synthesis, and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI). One of the significant future directions is the development of new drugs based on this compound. Researchers can explore the potential of this compound in the treatment of various diseases, including cancer and inflammatory diseases. Additionally, researchers can investigate the mechanism of action of this compound to gain a better understanding of its biological effects. Furthermore, researchers can explore the potential of this compound in various fields of scientific research, including materials science and catalysis.
Synthesemethoden
The synthesis of 5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI) is a challenging process due to the complex structure of the compound. Several methods have been developed for the synthesis of this compound, including the reaction of cyclopropene with pyrrole, the reaction of cyclopropane with pyrrolidine, and the reaction of cyclopropane with pyrrole. However, the most successful method for the synthesis of this compound is the reaction of cyclopropane with 1,2-diaza-1,3-butadiene. This method involves the reaction of cyclopropane with a nitrogen-containing diene, which leads to the formation of 5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI).
Wissenschaftliche Forschungsanwendungen
5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI) has potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs. The unique structural features of this compound make it an attractive target for drug development. Researchers have found that this compound exhibits anti-cancer properties and can be used in the treatment of various types of cancer. Additionally, this compound has been found to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.
Eigenschaften
CAS-Nummer |
154875-06-6 |
|---|---|
Produktname |
5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI) |
Molekularformel |
C8H13N |
Molekulargewicht |
123.2 g/mol |
IUPAC-Name |
6-azatricyclo[4.3.0.01,3]nonane |
InChI |
InChI=1S/C8H13N/c1-3-8-6-7(8)2-5-9(8)4-1/h7H,1-6H2 |
InChI-Schlüssel |
JDABNWGKNAHHCR-UHFFFAOYSA-N |
SMILES |
C1CC23CC2CCN3C1 |
Kanonische SMILES |
C1CC23CC2CCN3C1 |
Synonyme |
5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



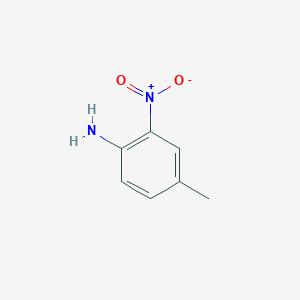
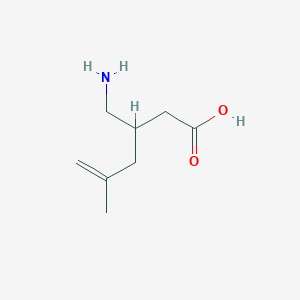



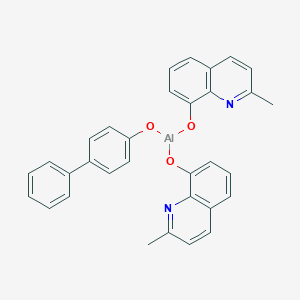
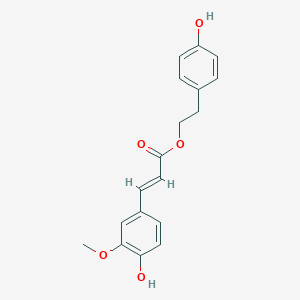

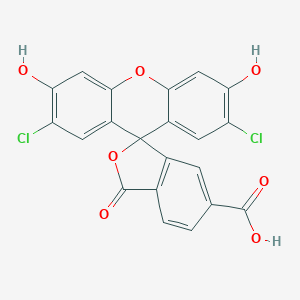

![7-Ethoxy-6-methoxy-4-methyl-3-oxabicyclo[4.2.0]oct-4-en-2-one](/img/structure/B134617.png)
![Methyl (2Z)-3-(2-fluoro-4,5-dimethoxyphenyl)-2-({[(2-methyl-2-propanyl)oxy]carbonyl}amino)acrylate](/img/structure/B134620.png)

![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)